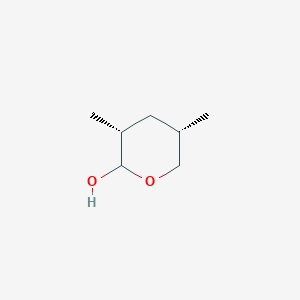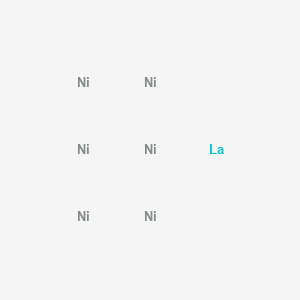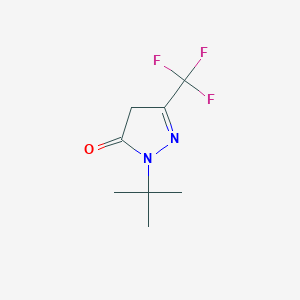
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone in the presence of a base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butyl and trifluoromethyl groups into the pyrazolone framework . This method offers advantages in terms of reaction control, safety, and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The tert-butyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The presence of the tert-butyl and trifluoromethyl groups enhances its binding affinity and specificity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-5-methylphenol: Another compound with a tert-butyl group, known for its antioxidant properties.
2,6-di-tert-butylphenol: A compound with two tert-butyl groups, used as a stabilizer in various applications.
Uniqueness
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one is unique due to the presence of both tert-butyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and industrial applications.
Properties
CAS No. |
468743-27-3 |
|---|---|
Molecular Formula |
C8H11F3N2O |
Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-tert-butyl-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H11F3N2O/c1-7(2,3)13-6(14)4-5(12-13)8(9,10)11/h4H2,1-3H3 |
InChI Key |
OPCVQBLBQQEMOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)CC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


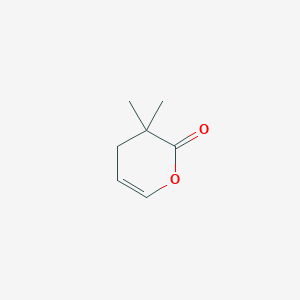
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
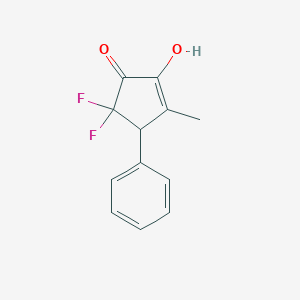
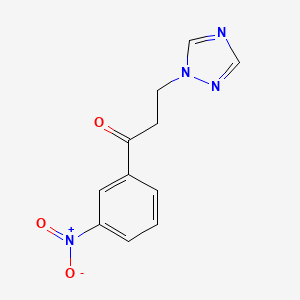
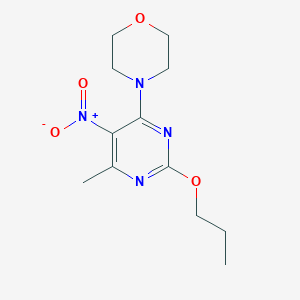
oxophosphanium](/img/structure/B14257939.png)
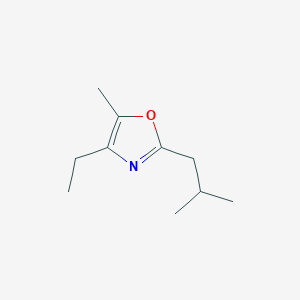
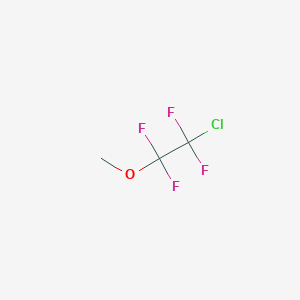
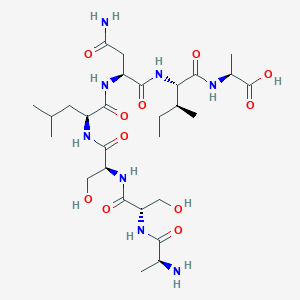
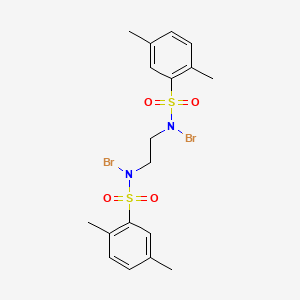
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
